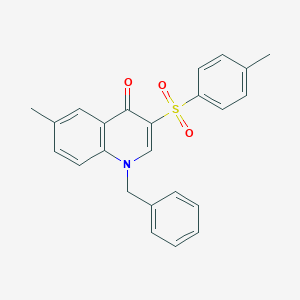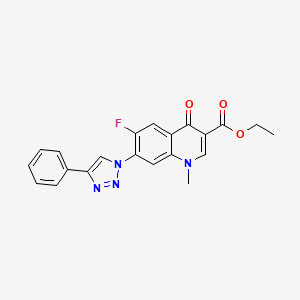
1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, also known as 4-methylbenzenesulfonyl-1-benzyl-6-methyl-3-dihydroquinolin-4-one, is a synthetic quinoline derivative, which is widely used in the field of organic synthesis. It is a versatile reagent that can be used in various synthetic reactions and has been studied extensively for its various applications. In
科学研究应用
1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one is widely used for its various scientific research applications. It is used as a reagent for the synthesis of various compounds, such as 1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinoline-4-one derivatives, which are used as inhibitors of cyclic nucleotide phosphodiesterases. It is also used as a reagent for the synthesis of various other compounds, such as 1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinoline-4-one derivatives, which are used as anti-cancer agents. In addition, it is used as a reagent for the synthesis of various other compounds, such as 1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinoline-4-one derivatives, which are used as inhibitors of the enzyme acetylcholinesterase.
作用机制
1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one acts as a competitive inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of the cyclic nucleotide cGMP. It also acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). It binds to the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one has various biochemical and physiological effects. It is an inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which can lead to an increase in intracellular cGMP levels. This can result in an increase in intracellular calcium levels, which can lead to an increase in smooth muscle relaxation, as well as a decrease in platelet aggregation. It is also an inhibitor of the enzyme acetylcholinesterase (AChE), which can lead to an increase in the concentration of the neurotransmitter acetylcholine. This can lead to an increase in the activity of the parasympathetic nervous system, as well as an increase in the release of neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one has several advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive reagent, which makes it an attractive option for laboratory experiments. Additionally, it is a versatile reagent that can be used in various synthetic reactions. However, one of the main limitations is that it is a relatively unstable compound, which can make it difficult to handle and store.
未来方向
1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one has a wide range of potential future applications. One potential application is in the development of new drugs and therapeutics. It could be used as a lead compound for the development of new inhibitors of cyclic nucleotide phosphodiesterases and acetylcholinesterase, which could be used to treat various diseases and disorders. Additionally, it could be used as a reagent for the synthesis of various other compounds, such as 1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinoline-4-one derivatives, which could be used as anti-cancer agents. Finally, it could be used as a reagent for the synthesis of various other compounds, such as 1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinoline-4-one derivatives, which could be used as inhibitors of other enzymes, such as proteases and lipases.
合成方法
1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one can be synthesized through a two-step process. The first step involves the reaction of 1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneene sulfonic acid with 6-methyl-1,4-dihydroquinolin-4-one in the presence of anhydrous sodium acetate and acetic anhydride. This reaction results in the formation of a sulfonamide, which is then further reacted with benzyl bromide in the presence of sodium hydroxide to yield 1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one.
属性
IUPAC Name |
1-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-17-8-11-20(12-9-17)29(27,28)23-16-25(15-19-6-4-3-5-7-19)22-13-10-18(2)14-21(22)24(23)26/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLUQWNSOVBTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6463161.png)
![2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B6463165.png)
![4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6463173.png)
![2-(1H-indol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463182.png)
![N-cyclopropyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6463195.png)
![5-amino-1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6463197.png)
![4,12-dibromo-17-(pyrimidin-2-yl)-8,16-dioxa-17-azatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene](/img/structure/B6463199.png)
![3-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6463202.png)
![7-(diethylamino)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6463214.png)
![2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6463228.png)
![N-[(4-fluorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B6463231.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B6463240.png)
![3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B6463247.png)